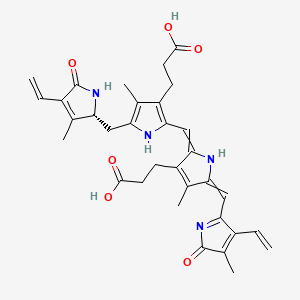

15,16-Dihydrobiliverdin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C33H36N4O6 |

|---|---|

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,26,34-35H,1-2,9-13H2,3-6H3,(H,36,43)(H,38,39)(H,40,41)/t26-/m1/s1 |

Clave InChI |

CGSPNIOREWHDGG-AREMUKBSSA-N |

SMILES isomérico |

CC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C=C)C)N3)C)CCC(=O)O)CCC(=O)O)C)C=C |

SMILES canónico |

CC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C=C)C)N3)C)CCC(=O)O)CCC(=O)O)C)C=C |

Sinónimos |

15,16-DHBV 15,16-dihydrobiliverdin IXa |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of 15,16 Dihydrobiliverdin Formation

Heme Oxygenase Activity in Biliverdin (B22007) IXα Generation

The journey to 15,16-dihydrobiliverdin begins with the crucial action of heme oxygenase (HO). This enzyme catalyzes the oxidative degradation of heme, a cyclic tetrapyrrole, into the linear tetrapyrrole biliverdin IXα (BV), releasing a molecule of carbon monoxide (CO) and ferrous iron (Fe²⁺) in the process. nih.govresearchgate.netahajournals.orgoup.commdpi.com This reaction is the rate-limiting step in heme catabolism. researchgate.net

Heme oxygenase exists in two primary isoforms, the inducible HO-1 and the constitutive HO-2. nih.gov Both isoforms perform the same catalytic function but are regulated differently and have distinct tissue distributions. nih.gov The reaction requires molecular oxygen and reducing equivalents, typically supplied by NADPH-cytochrome P450 reductase, which transfers electrons to the heme-HO complex. nih.govresearchgate.net The process involves the regioselective cleavage of the α-methene bridge of the heme molecule. ahajournals.org

Ferredoxin-Dependent Bilin Reductases (FDBRs) Mediating this compound Synthesis

Following its generation, biliverdin IXα serves as the substrate for a family of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). These enzymes are responsible for the subsequent reduction steps in the biosynthesis of various phycobilins, which are light-harvesting pigments in cyanobacteria, red algae, and cryptophytes. researchgate.netresearchgate.netnih.gov The synthesis of this compound is a critical step in the pathway leading to phycoerythrobilin (B231632) (PEB). researchgate.netresearchgate.netrptu.de

PebA (this compound:Ferredoxin Oxidoreductase) Catalysis

The specific enzyme responsible for the formation of this compound is this compound:ferredoxin oxidoreductase, commonly known as PebA. uniprot.orgliberumbio.comebi.ac.uk PebA catalyzes the two-electron reduction of biliverdin IXα to produce this compound. researchgate.netpdbj.orgpdbj.org This reaction specifically targets the C15-C16 double bond of the biliverdin molecule. nih.govrptu.de

The catalytic activity of PebA is highly specific for the C15-C16 methine bridge of biliverdin IXα. uniprot.orgliberumbio.com This reduction alters the conjugated π-electron system of the linear tetrapyrrole, leading to a blue-shift in its absorbance properties. nih.gov The crystal structure of PebA in complex with its substrate reveals that the shape of the active site and the specific binding orientation of the substrate are crucial determinants of this catalytic specificity. pdbj.orgresearchgate.net The D-ring of the biliverdin molecule is positioned inwardly within the enzyme's binding pocket, facilitating the targeted reduction. rptu.de

| Enzyme | Substrate | Product | Bond Reduced | Organism/Group |

|---|---|---|---|---|

| PebA | Biliverdin IXα | This compound | C15-C16 | Cyanobacteria, Red Algae |

| PebB | This compound | Phycoerythrobilin | A-ring diene | Cyanobacteria, Red Algae |

| PcyA | Biliverdin IXα | Phycocyanobilin | D-ring vinyl and A-ring diene | Cyanobacteria |

The reduction of biliverdin IXα by PebA is dependent on the small, iron-sulfur protein ferredoxin, which acts as the electron donor. utk.edu Ferredoxin transfers electrons from photosystem I to a variety of metabolic pathways, including bilin synthesis. utk.edu The basic patch on the surface of PebA near the bound biliverdin molecule is thought to provide a binding site for the acidic ferredoxin, allowing for direct electron transfer to the substrate. pnas.org The reaction mechanism is proposed to involve direct electron transfers from ferredoxin to a protonated bilin-PebA complex. usda.gov

The catalytic activity of PebA, like other enzymes, relies on the precise positioning of specific amino acid residues within its active site. escholarship.orgnih.gov Structural and mutational studies have identified several highly conserved residues that are critical for catalysis. rptu.de A highly conserved aspartate residue is essential for the reduction of the C15-C16 double bond. pdbj.orgresearchgate.net However, another conserved aspartate, which is crucial for the subsequent A-ring reduction in other FDBRs like PebB and PebS, is not essential for the reaction catalyzed by PebA. researchgate.netresearchgate.net In PebA, this second aspartate residue points away from the substrate. researchgate.net This highlights how subtle differences in the active site architecture determine the specific catalytic properties of different FDBRs. pdbj.orgdntb.gov.ua

| Residue | Enzyme | Proposed Role in Catalysis | Reference |

|---|---|---|---|

| Aspartate (conserved) | PebA, PebB, PebS | Essential for the initial two-electron reduction. | researchgate.net |

| Aspartate (second conserved) | PebB, PebS | Involved in the subsequent A-ring reduction. | researchgate.net |

| Aspartate (second conserved) | PebA | Not essential for C15-C16 reduction; oriented away from substrate. | researchgate.net |

Concerted vs. Two-Step Reduction Mechanisms involving this compound

The biosynthesis of phycoerythrobilin in cyanobacteria is a two-step process. researchgate.net First, PebA catalyzes the two-electron reduction of biliverdin IXα to this compound. researchgate.netresearchgate.net This intermediate is then channeled to the second enzyme, phycoerythrobilin:ferredoxin oxidoreductase (PebB), which catalyzes a further two-electron reduction of the A-ring to form the final product, phycoerythrobilin. researchgate.netnih.govpdbj.org

In contrast, some cyanophages possess a single enzyme, phycoerythrobilin synthase (PebS), which can catalyze the entire four-electron reduction from biliverdin IXα to phycoerythrobilin directly. genome.jp This enzyme performs the reactions of both PebA and PebB, with this compound being formed as a bound intermediate. genome.jp Similarly, phycocyanobilin:ferredoxin oxidoreductase (PcyA) also catalyzes a four-electron reduction, but it targets different double bonds to produce phycocyanobilin. pnas.orgnih.gov The existence of both single-enzyme and two-enzyme systems for bilin synthesis highlights the evolutionary diversity of these pathways.

The formation of this compound can also be part of a transient process in enzymes that perform a four-electron reduction. For example, phycourobilin (B1239017) synthase (PUBS) has been shown to transiently produce this compound as an intermediate during the conversion of biliverdin IXα to phycourobilin. pnas.org

Role of PebS and other Multifunctional Bilin Synthases

The biosynthesis of this compound (DHBV) is a critical step in the formation of phycoerythrobilin (PEB), a light-harvesting pigment found in cyanobacteria, red algae, and cryptophytes. nih.govresearchgate.net This process is primarily mediated by a class of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). nih.gov Within this family, the phycoerythrobilin synthase (PebS) of cyanophages stands out as a multifunctional enzyme that contrasts with the multi-enzyme pathway typically found in cyanobacteria. researchgate.netresearchgate.net

The Multifunctional PebS Enzyme

PebS, an enzyme encoded by cyanophages (viruses that infect cyanobacteria), represents a highly efficient, consolidated pathway for PEB synthesis. researchgate.net It is a single polypeptide that catalyzes the complete four-electron reduction of biliverdin IXα (BV) directly to PEB. genome.jp A key feature of the PebS reaction mechanism is the formation of this compound as a bound intermediate. genome.jp The enzyme first catalyzes a two-electron reduction of the C15-C16 methine bridge of biliverdin IXα to produce the DHBV intermediate, which remains associated with the enzyme. genome.jp Subsequently, without releasing the intermediate, PebS catalyzes a second two-electron reduction on the A-ring of DHBV to yield the final product, PEB. genome.jprptu.de

This streamlined, single-enzyme system is believed to have evolved from the host's enzymes, providing an efficient mechanism for the phage to produce pigments during infection. researchgate.net The reaction catalyzed by PebS effectively combines the activities of two separate enzymes found in its cyanobacterial hosts, PebA and PebB. genome.jpnih.gov

The PebA and PebB Pathway

In most cyanobacteria and red algae, the synthesis of PEB, and therefore the intermediate this compound, is not accomplished by a single multifunctional enzyme but by a two-step pathway involving two distinct FDBRs: PebA and PebB. researchgate.netbiorxiv.org

Role of PebA (this compound:ferredoxin oxidoreductase): The first step is catalyzed by PebA, which is directly responsible for the formation of this compound. researchgate.netresearchgate.net PebA specifically reduces the C15-C16 double bond of biliverdin IXα in a two-electron reduction, producing 15,16-DHBV as its product. nih.govnih.gov This intermediate is described as unstable, highlighting the need for its efficient transfer to the next enzyme in the pathway. nih.gov

Role of PebB (phycoerythrobilin:ferredoxin oxidoreductase): The 15,16-DHBV produced by PebA is then channeled to PebB. researchgate.netresearchgate.net PebB is a specialized FDBR that uses 15,16-DHBV as its substrate, catalyzing a further two-electron reduction of the A-ring to form PEB. nih.govresearchgate.net Interestingly, PebB is thus far the only FDBR member that cannot use biliverdin IXα as a substrate. researchgate.net

The table below summarizes the key differences between the PebS and the PebA/PebB enzymatic pathways leading to the formation of PEB, with 15,16-DHBV as a crucial intermediate.

| Feature | PebS Pathway | PebA / PebB Pathway |

| Enzyme(s) | Single multifunctional enzyme (PebS) | Two distinct enzymes (PebA and PebB) |

| Organism | Cyanophages | Cyanobacteria, Red Algae, Cryptophytes |

| Initial Substrate | Biliverdin IXα | Biliverdin IXα |

| Intermediate | This compound (bound) | This compound (released/channeled) |

| Final Product | Phycoerythrobilin | Phycoerythrobilin |

| Mechanism | Four-electron reduction by a single polypeptide | Two sequential two-electron reductions by separate enzymes |

The following table details the specific reactions involving the synthesis of this compound.

| Enzyme | Substrate | Product / Intermediate | Organism Type |

| PebA | Biliverdin IXα | This compound | Cyanobacteria, Red Algae |

| PebS | Biliverdin IXα | This compound (as a bound intermediate) | Cyanophages |

| PebB | This compound | Phycoerythrobilin | Cyanobacteria, Red Algae |

Metabolic Processing and Subsequent Transformation of 15,16 Dihydrobiliverdin

Enzymatic Conversion of 15,16-Dihydrobiliverdin to Phycoerythrobilin (B231632) by PebB (PEB:Ferredoxin Oxidoreductase)

The primary metabolic fate of this compound is its conversion to phycoerythrobilin (PEB), a pink-colored pigment essential for capturing light energy. nih.govresearchgate.net This transformation is catalyzed by the enzyme phycoerythrobilin:ferredoxin oxidoreductase, commonly known as PebB. nih.govqmul.ac.uk PebB belongs to the ferredoxin-dependent bilin reductase (FDBR) family of enzymes, which utilize reduced ferredoxin as an electron source. nih.govresearchgate.net

The reaction catalyzed by PebB is a stereospecific two-electron reduction. researchgate.netresearchgate.net Specifically, PebB targets the A-ring of the this compound molecule, reducing the C2 and C3¹ diene system. qmul.ac.ukuniprot.orggenome.jp This reduction further alters the conjugated π-electron system of the tetrapyrrole, resulting in the final product, (3Z)-phycoerythrobilin, which has distinct light-absorbing properties. qmul.ac.ukresearchgate.net

PebB exhibits high substrate specificity and, unlike its predecessor enzyme PebA, cannot use biliverdin (B22007) IXα as a substrate. qmul.ac.ukoup.com Its sole function in this pathway is to act upon the this compound intermediate produced by PebA. nih.govoup.com This sequential action of two distinct enzymes, PebA and PebB, contrasts with the process in some marine viruses, where a single enzyme, phycoerythrobilin synthase (PebS), performs both reductive steps to convert biliverdin IXα directly to PEB, though it still proceeds via the 15,16-DHBV intermediate. researchgate.netdntb.gov.ua

Enzymatic Reaction Summary

| Enzyme | EC Number | Substrate | Product | Electron Donor |

| PebB | 1.3.7.3 | This compound | (3Z)-Phycoerythrobilin | Reduced Ferredoxin |

Substrate Channeling and Protein-Protein Interactions in this compound Metabolism

Evidence points to a mechanism known as proximity channeling for the transfer of this compound between PebA and PebB. nih.govrptu.de This process prevents the decomposition of the unstable intermediate and avoids competing side reactions. nih.gov Proximity channeling involves the two enzymes (PebA and PebB) coming into close contact, facilitating the direct transfer of the intermediate without forming a stable, long-lived protein complex. nih.govrptu.de This transient interaction is sufficient to ensure that this compound, upon its release from PebA, is immediately available for binding to PebB. nih.gov The crystal structure of PebB bound to DHBV revealed an unexpected flipped binding mode of the substrate, which suggests that DHBV must briefly leave the active site of PebA to be rebound by PebB, supporting the proximity channeling model over a tunnel-based mechanism. rptu.de

The directional and efficient transfer of this compound is thermodynamically driven by a significant difference in binding affinity. nih.gov PebB has a markedly higher binding affinity for this compound than PebA does. nih.gov This affinity gradient ensures that once the intermediate is formed, it is preferentially sequestered by PebB for the subsequent reduction step. nih.gov

Fluorescence titration experiments have been used to quantify this difference. The intrinsic fluorescence of this compound was used to calculate the dissociation constants (Kd) for its binding to both PebA and PebB. researchgate.net

Dissociation Constants (Kd) for this compound

| Enzyme | Dissociation Constant (Kd) for DHBV | Implication |

| PebA | Higher Kd | Lower binding affinity |

| PebB | Lower Kd | Higher binding affinity |

Note: A lower Kd value indicates a higher binding affinity. This differential facilitates the transfer of the DHBV intermediate from PebA to PebB.

This channeling mechanism is a key physiological adaptation, as this compound is highly susceptible to oxidative degradation. rptu.de The rapid, targeted transfer between enzymes ensures the integrity of the biosynthetic pathway. nih.gov

Alternative Metabolic Fates and Diversion Pathways of this compound

While the primary and best-characterized metabolic fate for this compound in cyanobacteria is its conversion to phycoerythrobilin by PebB, other potential pathways exist. nih.govresearchgate.net Given the inherent instability of this compound, one alternative fate is non-enzymatic oxidative degradation if it is not efficiently channeled to PebB. rptu.de

In certain cyanophages, an alternative enzymatic route exists where a single, bifunctional enzyme named phycoerythrobilin synthase (PebS) catalyzes the entire four-electron reduction of biliverdin IXα to phycoerythrobilin. researchgate.netdntb.gov.ua In this pathway, this compound is still formed as a protein-bound intermediate, but it is not released. Instead, it is immediately subjected to the second reduction step within the same active site, representing a different metabolic handling of the compound. researchgate.net

Furthermore, it has been suggested that the metabolic channeling process may extend beyond just PebA and PebB. The phycoerythrobilin product may be passed directly to lyase enzymes, which are responsible for attaching the chromophore to the apophycobiliproteins. nih.gov This would represent a further channeling step, diverting the newly synthesized pigment away from potential degradation and directly toward its functional destination in the phycobilisome light-harvesting complexes. nih.gov

Structural Biology and Enzymology of 15,16 Dihydrobiliverdin Interacting Enzymes

Crystal Structures of Ferredoxin-Dependent Bilin Reductases (FDBRs) with 15,16-Dihydrobiliverdin Substrate/Intermediate

Ferredoxin-dependent bilin reductases (FDBRs) are a family of enzymes responsible for the reduction of biliverdin (B22007) IXα (BV) to various phycobilins, which act as light-harvesting pigments. acs.org The biosynthesis of phycoerythrobilin (B231632) (PEB), for instance, involves a two-step reduction of BV. The first step is catalyzed by this compound:ferredoxin oxidoreductase (PebA), which produces the intermediate this compound (15,16-DHBV). nih.gov This intermediate is then further reduced by phycoerythrobilin:ferredoxin oxidoreductase (PebB). nih.gov The structural analysis of these enzymes, particularly in complex with their substrates or intermediates like 15,16-DHBV, provides crucial insights into their catalytic mechanisms.

FDBRs characteristically exhibit an α/β/α-sandwich fold, comprising a central antiparallel β-sheet flanked by α-helices. acs.orgresearchgate.net The crystal structure of PebA from Synechococcus sp. WH8020 in complex with its substrate BV has been resolved, revealing the active site architecture that facilitates the initial reduction to 15,16-DHBV. nih.gov More directly relevant is the crystal structure of PebB from the cryptophyte Guillardia theta, which has been determined in complex with its substrate, 15,16-DHBV. acs.org This structure is particularly informative as it shows the binding of the intermediate product of the PebA reaction.

The active site of FDBRs is a pocket where the tetrapyrrole substrate binds. In PebB, the 15,16-DHBV substrate is found in an unexpected "flipped" orientation within the canonical FDBR active site when compared to the binding of BV in other FDBRs like PebA. acs.org While most FDBRs that bind BV do so in a helical (ZZZ/all-syn) configuration, PebB binds 15,16-DHBV in an A-B-C-D ring arrangement with a tilted D-ring. researchgate.net This flipped binding mode is a key determinant for the subsequent A-ring reduction. acs.org

The binding of 15,16-DHBV in the active site of PebB is stabilized by a network of interactions. Key to this is the role of highly conserved aspartate residues. acs.orgnih.gov These residues interact with the pyrrole (B145914) nitrogens of the substrate, positioning it for catalysis. nih.gov Furthermore, a conserved arginine residue (Arg-215 in G. theta PebB) plays a critical role in determining substrate specificity and the unique binding orientation of 15,16-DHBV. acs.org

| Residue | Enzyme | Proposed Function in 15,16-DHBV Interaction | Reference |

|---|---|---|---|

| Asp-99 | G. theta PebB | Essential for catalytic activity; likely involved in protonation. | acs.org |

| Asp-219 | G. theta PebB | Essential for catalytic activity; likely a proton donor for A-ring reduction. | acs.org |

| Arg-215 | G. theta PebB | Critical for substrate specificity, binding orientation, and active site integrity. | acs.org |

The stereospecificity and regiospecificity of FDBRs are tightly controlled by the architecture of their active sites and the precise positioning of the substrate. nih.gov In the case of PebB, the enzyme specifically catalyzes the reduction of the A-ring of 15,16-DHBV. acs.org This regiospecificity is dictated by the "flipped" binding mode of the substrate, which presents the A-ring to the catalytic residues in the correct orientation for reduction. acs.org The shape of the active site and the specific interactions with key residues ensure that the reduction occurs at the C2, C3, C3¹, and C3² positions of the A-ring. nih.gov

The orientation of the substrate is a determining factor for A- or D-ring regiospecificity among FDBRs. acs.org The unique binding mode of 15,16-DHBV in PebB, which differs from the binding of BV in D-ring reductases, is a prime example of this principle. acs.orgresearchgate.net The stereospecificity of the reduction is a result of the precise protonation and electron transfer steps, which are orchestrated by the enzyme's active site residues. acs.org

While high-resolution crystal structures provide a static image of the enzyme-substrate complex, the catalytic process is inherently dynamic. Direct experimental studies specifically detailing the conformational dynamics of FDBR-15,16-DHBV complexes are limited. However, inferences can be drawn from the proposed catalytic mechanisms and structural data of related enzymes. For the sequential reduction of substrates, conformational changes in the enzyme or the substrate are likely necessary. It has been proposed for the FDBR PcyA that a conformational change of a key aspartate residue after the initial reduction step is crucial for controlling the subsequent reduction. nih.gov A similar mechanism can be postulated for the processing of 15,16-DHBV by enzymes like PebB, where subtle rearrangements in the active site could occur after the initial binding of the substrate to achieve a catalytically competent state for the A-ring reduction. The reduction at the C15-C16 double bond to form 15,16-DHBV from BV leads to a loss of planarity, which would necessitate a flexible active site to accommodate the intermediate. mdpi.com

Mutational Analysis of Key Catalytic Residues in FDBRs Affecting this compound Processing

Site-directed mutagenesis has been a powerful tool to elucidate the roles of specific amino acid residues in the catalytic mechanism of FDBRs. nih.gov For enzymes that process 15,16-DHBV, such as PebB, mutational studies have identified several key residues. Biochemical analyses of wild-type and active site variants of G. theta PebB have shown that two aspartate residues, Asp-99 and Asp-219, are essential for its catalytic activity. acs.org A highly conserved aspartate residue is critical for the reduction of BV to 15,16-DHBV by PebA, and a second conserved aspartate is involved in the subsequent A-ring reduction of 15,16-DHBV by PebB. nih.govnih.gov

The conserved Arg-215 in G. theta PebB is also critical. A mutant where this arginine was replaced with methionine (R215M) was able to reduce BV, a substrate that the wild-type PebB cannot use. acs.org This highlights the crucial role of this residue in conferring substrate specificity for 15,16-DHBV. acs.org

| Enzyme | Mutation | Effect on Activity/Specificity | Reference |

|---|---|---|---|

| Synechococcus sp. PebA | D84N | Abolished reduction of BV to 15,16-DHBV. | nih.gov |

| Synechococcus sp. PebB | D107N | Abolished reduction of 15,16-DHBV. | nih.gov |

| Synechococcus sp. PebB | D205N | Reduced 15,16-DHBV, but with altered product profile. | nih.gov |

| G. theta PebB | R215M | Gained the ability to reduce BV, which is not a substrate for the wild-type enzyme. | acs.org |

Mechanistic Insights into this compound Radical Formation and Reduction

The reduction of bilins by FDBRs is proposed to proceed via substrate radical intermediates. acs.org Upon binding of the substrate, it is protonated by a conserved aspartate residue. acs.org An electron is then transferred from the electron donor, ferredoxin, to the substrate, forming a substrate radical that can be detected by electron paramagnetic resonance (EPR) spectroscopy. acs.org This is followed by a subsequent protonation and a proton-coupled electron transfer, leading to the stereospecific reduction of a double bond. acs.org

In the formation of 15,16-DHBV by PebA, this two-electron reduction occurs at the C15-C16 double bond of BV. acs.org When 15,16-DHBV is the substrate for PebB, a similar mechanism is initiated. The bound 15,16-DHBV is protonated by a central aspartate. acs.org During the reaction, a second aspartate residue acts as a proton donor for the proton-coupled electron transfer to the A-ring of the 15,16-DHBV molecule. acs.org This mechanism underscores the importance of precisely positioned acidic residues in the active site to facilitate the stepwise proton and electron transfers required for the specific reduction of 15,16-DHBV.

Biological Roles and Distribution of 15,16 Dihydrobiliverdin in Photosynthetic Organisms

15,16-Dihydrobiliverdin as a Chromophore in Phycobiliproteins

This compound (15,16-DHBV) is a crucial bilin chromophore found in the phycobiliproteins of certain photosynthetic organisms. These proteins are responsible for absorbing light energy and transferring it to chlorophyll (B73375) during photosynthesis. The presence of 15,16-DHBV, alongside other bilins, significantly broadens the light absorption spectrum of these organisms, allowing them to thrive in diverse light environments.

Occurrence in Cryptophycean Phycobiliproteins (e.g., PE545 in Guillardia theta)

Cryptophycean algae are particularly noted for their use of 15,16-DHBV in their phycobiliproteins. researchgate.net A prime example is the phycoerythrin 545 (PE545) from the cryptophyte Guillardia theta. researchgate.net In this protein complex, 15,16-DHBV is found on the α-subunit, while the β-subunits contain phycoerythrobilin (B231632) (PEB) chromophores. researchgate.net The presence of 15,16-DHBV is a distinguishing feature of many cryptophycean phycobiliproteins, contributing to their unique spectral properties. researchgate.net

Another example is the cryptomonad strain IVF2 phycoerythrin 555, which carries a doubly linked 15,16-DHBV at the β-DiCys-50,61 position, in addition to phycoerythrobilins at other sites. This unique double linkage, where thioether bonds are formed with two different cysteine residues, has also been observed in the phycocyanin 645 from cryptomonad strain UW374.

The following table summarizes the occurrence of this compound in select cryptophycean phycobiliproteins:

| Phycobiliprotein | Organism | Location of 15,16-DHBV | Other Chromophores |

|---|---|---|---|

| PE545 | Guillardia theta | α-subunit | Phycoerythrobilin (PEB) |

| Phycoerythrin 555 | Cryptomonad strain IVF2 | β-subunit (doubly linked) | Phycoerythrobilin (PEB) |

| Phycocyanin 645 | Cryptomonad strain UW374 | β-subunit (doubly linked) | Phycocyanobilin (PCB), Mesobiliverdin |

Contribution to Light Harvesting and Energy Transfer Mechanisms

The incorporation of 15,16-DHBV into phycobiliproteins is a key strategy for enhancing their light-harvesting capabilities. This bilin absorbs light in a spectral region different from that of other chromophores like phycoerythrobilin and phycocyanobilin, thereby expanding the range of light wavelengths that can be utilized for photosynthesis. This is particularly advantageous for organisms living in aquatic environments where light quality can be highly variable.

Once light energy is absorbed by 15,16-DHBV and other bilins, it is efficiently transferred through a series of chromophores within the phycobiliprotein complex. This energy transfer cascade ultimately funnels the excitation energy to the photosynthetic reaction centers. The specific arrangement and orientation of the different chromophores, including 15,16-DHBV, within the protein scaffold are critical for ensuring the high efficiency of this energy transfer process. In some cryptophyte phycobiliproteins, 15,16-DHBV is thought to act as the final energy acceptor within the complex before the energy is passed on.

Evolutionary Implications of this compound in Photoreceptor and Pigment Biogenesis

The biosynthesis and utilization of 15,16-DHBV provide valuable insights into the evolution of photosynthetic light-harvesting systems and photoreceptors.

Tracing the Evolution of Bilin Biosynthesis Pathways

The synthesis of various bilins in photosynthetic organisms begins with the conversion of heme to biliverdin (B22007) IXα. researchgate.net From this common precursor, a family of enzymes known as ferredoxin-dependent bilin reductases (FDBRs) catalyzes the production of different bilins. nih.govresearchgate.net The pathway leading to the formation of phycoerythrobilin (PEB) proceeds through 15,16-DHBV as an intermediate. researchgate.netnih.gov This two-step process involves the enzyme this compound:ferredoxin oxidoreductase (PebA), which reduces biliverdin IXα to 15,16-DHBV. researchgate.netnih.govwikipedia.org Subsequently, another enzyme, phycoerythrobilin:ferredoxin oxidoreductase (PebB), reduces 15,16-DHBV to PEB. researchgate.netnih.gov

The existence of this specific pathway, and the enzymes involved, allows for phylogenetic analyses to trace the evolutionary history of bilin biosynthesis. By comparing the sequences and functions of FDBRs across different organisms, scientists can reconstruct the evolutionary relationships and the emergence of different light-harvesting strategies. For example, the discovery of bilin biosynthesis genes in marine phage populations suggests a broader ecological and evolutionary role for these pathways beyond primary producers. nih.gov

Comparative Biochemistry of this compound across different species (Cyanobacteria, Red Algae, Cryptophytes, Viruses, Plants)

The distribution and role of 15,16-DHBV and its biosynthetic pathway vary across different photosynthetic lineages, reflecting their diverse evolutionary trajectories.

The following table provides a comparative overview of the biochemistry of this compound and its related pathways across different organisms:

| Organism Group | Role of 15,16-DHBV | Key Enzymes in Related Pathways | Primary Bilins Utilized |

|---|---|---|---|

| Cyanobacteria | Intermediate in phycoerythrobilin (PEB) biosynthesis. nih.gov | PebA, PebB nih.gov | Phycocyanobilin (PCB), Phycoerythrobilin (PEB) |

| Red Algae | Intermediate in phycoerythrobilin (PEB) biosynthesis. researchgate.net | PebA, PebB (inferred) | Phycoerythrobilin (PEB), Phycocyanobilin (PCB) |

| Cryptophytes | Functional chromophore in phycobiliproteins and intermediate in PEB biosynthesis. researchgate.net | PebA, PebB | This compound (DHBV), Phycoerythrobilin (PEB), Phycocyanobilin (PCB) |

| Viruses (Cyanophages) | Genes for bilin biosynthesis (PebA) have been identified in marine phage populations. nih.gov | PebA, PebS (a phycoerythrobilin synthase) researchgate.net | N/A (viral genes influence host bilin production) |

| Plants | Not a primary chromophore in phytochromes. Phytochromes binding bilins lacking the C15-C16 double bond are non-functional for photoconversion. | Phytochromobilin synthase (HY2) | Phytochromobilin (PΦB) |

In cyanobacteria and red algae , 15,16-DHBV is primarily an intermediate in the biosynthesis of PEB, a key chromophore in their phycobilisomes. nih.govresearchgate.net These organisms have evolved to utilize PEB to efficiently capture green light, which penetrates deeper into the water column.

Cryptophytes , as discussed, have uniquely co-opted 15,16-DHBV as a stable and functional chromophore in their phycobiliproteins, in addition to it being a precursor for PEB. researchgate.net This highlights a fascinating evolutionary divergence in the function of this bilin.

The discovery of genes encoding enzymes like PebA in cyanophages (viruses that infect cyanobacteria) suggests a mechanism for horizontal gene transfer and a way for viruses to manipulate the light-harvesting machinery of their hosts. researchgate.netnih.gov

In plants , the primary bilin used in phytochrome (B1172217) photoreceptors is phytochromobilin (PΦB). nih.gov The biosynthesis of PΦB is catalyzed by phytochromobilin synthase (HY2) and does not proceed through a 15,16-DHBV intermediate. The C15-C16 double bond, which is absent in 15,16-DHBV, is essential for the photoisomerization that allows phytochromes to switch between their red and far-red light-absorbing forms. Therefore, bilins like 15,16-DHBV are not suitable chromophores for functional plant phytochromes.

Advanced Analytical and Characterization Methodologies for 15,16 Dihydrobiliverdin

Spectroscopic Methodologies for Structural Elucidation of 15,16-Dihydrobiliverdin and its Intermediates

Spectroscopic techniques are indispensable for probing the molecular structure of 15,16-DHBV and the transient species formed during its enzymatic synthesis.

UV-Visible Absorption Spectroscopy for Reaction Monitoring and Identification

UV-Visible absorption spectroscopy is a fundamental tool for monitoring the progress of reactions involving 15,16-DHBV and for identifying the compound and its intermediates. spectroscopyonline.comthermofisher.com The distinct electronic transitions within the tetrapyrrole macrocycle give rise to characteristic absorption bands.

The conversion of biliverdin (B22007) (BV) to 15,16-DHBV can be monitored by observing changes in the UV-Vis spectrum. researchgate.net The initial spectrum of a DHBV-protein complex shows a characteristic absorption profile. researchgate.net During the reaction, the development of new spectral features can indicate the formation of intermediates, including potential radical species. researchgate.net For instance, the UV-visible spectrum of a C18 purified sample containing biliverdin IXβ and IXδ isomers displays peaks at 394 and 680 nm in 100% methanol (B129727). frontiersin.org In contrast, phycobiliproteins containing this compound chromophores exhibit distinct long-wavelength absorption maxima. researchgate.net The intrinsic fluorescence of DHBV, with an emission at approximately 700 nm, can also be used for analyses such as calculating dissociation constants in binding studies. researchgate.net

The monitoring of these spectral changes over time allows for the analysis of reaction kinetics, providing insights into the rates of formation and consumption of different species. spectroscopyonline.comthermofisher.comthermofisher.com

Table 1: UV-Visible Absorption Maxima for Biliverdin Isomers and Related Compounds

| Compound/Complex | Solvent/State | Absorption Maxima (λmax) |

|---|---|---|

| Biliverdin IXβ/δ Isomers | 100% Methanol | 394 nm, 680 nm frontiersin.org |

| HPLC Purified Biliverdin IXβ | 100% Methanol | 378 nm, 650 nm frontiersin.org |

| HPLC Purified Biliverdin IXδ | 100% Methanol | 376 nm, 650 nm frontiersin.org |

| Biliverdin IXα in DMSO | DMSO | 380 ± 1 nm, 658 ± 3 nm frontiersin.org |

| Biliverdin IXβ in DMSO | DMSO | 389 ± 1 nm, 651 ± 1 nm frontiersin.org |

| Biliverdin IXδ in DMSO | DMSO | 386 ± 2 nm, 645 ± 5 nm frontiersin.org |

| Verdoheme | --- | 690 nm nih.gov |

| CO-verdoheme | --- | 638 nm nih.gov |

| Cation Radicals Intermediate | --- | 538 nm semanticscholar.org |

| Phycoerythrobilin (B231632) (PEB) | --- | ~530 nm researchgate.net |

This table presents a summary of reported UV-Visible absorption maxima for various biliverdin isomers and related compounds in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of 15,16-DHBV. libretexts.orgvanderbilt.edu Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule. slideshare.net

¹H NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. libretexts.orglibretexts.org For complex molecules like DHBV, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the complete proton and carbon assignments. preprints.org These advanced experiments help to resolve overlapping signals and to trace the connectivity of the entire carbon skeleton. preprints.orgparisdescartes.fr

The structural assignment of bilins, including 15,16-DHBV, has been successfully achieved through a combination of ¹H NMR spectroscopy, mass spectrometry, and absorption spectroscopy. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass of 15,16-DHBV and for obtaining structural information through fragmentation analysis. savemyexams.comsavemyexams.com When coupled with a separation technique like HPLC, MS provides a powerful tool for identifying and quantifying biliverdin isomers. creative-proteomics.com

In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. savemyexams.com High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule. msu.edu

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like biliverdins, as it minimizes fragmentation and allows for the observation of the molecular ion. creative-proteomics.comnih.govd-nb.info The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. physicsandmathstutor.com Further fragmentation of the molecular ion can be induced, and the resulting fragment ions provide valuable information about the structure of the molecule. physicsandmathstutor.comresearchgate.net For example, LC-MS/MS analysis of HPLC-separated biliverdin IX isomers revealed majority precursor ions of 343.1 m/z for the β isomer and 402.2 m/z for the δ isomer. frontiersin.org

EPR Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, such as the radical intermediates that can form during the biosynthesis of 15,16-DHBV. srce.hrbruker.com The conversion of biliverdin involves enzymatic reactions that can proceed via single-electron transfer steps, leading to the formation of transient radical species. acs.orgnih.gov

EPR spectroscopy is selective for species with unpaired electrons and is therefore an invaluable tool for studying these otherwise elusive intermediates. srce.hrnih.gov High-field EPR has been particularly instrumental in characterizing biliverdin radical intermediates. acs.org For instance, a biliverdin radical trapped in a mutant enzyme was studied using high-field EPR at 130 GHz and 406 GHz, revealing a narrow g-tensor with principal values of 2.00359, 2.00341, and 2.00218. acs.orgwashington.edu This narrow g-tensor anisotropy is indicative of extensive delocalization of the unpaired electron over the four pyrrole (B145914) rings of the biliverdin macrocycle. washington.edu EPR studies have also been used to investigate the hydroperoxoferri-HO intermediate in the heme oxygenase reaction, which has a g-tensor of [2.37, 2.187, 1.924]. acs.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of 15,16-DHBV from complex mixtures, including reaction products and biological extracts.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and analysis of 15,16-DHBV and its various isomers. skpharmteco.com The high resolution of HPLC allows for the separation of structurally similar isomers, which is critical for accurate quantification and characterization. frontiersin.orgcreative-proteomics.com

Reversed-phase HPLC using C18 columns is a commonly employed method for separating biliverdin isomers. creative-proteomics.comunits.it The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, is optimized to achieve baseline separation of the isomers. frontiersin.orgcore.ac.uk For instance, baseline separation of biliverdin IXδ and -β isomers has been achieved using a linear gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid, with retention times of 12.1 and 13.0 minutes, respectively. frontiersin.org Another method utilized an isocratic elution with 34% of 20 mM ammonium (B1175870) acetate (B1210297) in methanol to separate biliverdin and bilirubin. units.it

HPLC analysis is crucial for determining the purity of 15,16-DHBV preparations and for analyzing the products of enzymatic reactions. researchgate.net By monitoring the absorbance at specific wavelengths, HPLC can be used to quantify the amounts of different bilins present in a sample. researchgate.net The combination of HPLC with highly sensitive detectors, such as thermal lens spectrometry, has enabled the detection of biliverdin at nanomolar concentrations in complex biological samples like human serum. units.itnih.gov

Table 2: HPLC Parameters for Biliverdin Isomer Separation

| Column | Mobile Phase | Analytes | Retention Time (min) |

|---|---|---|---|

| C18 reverse-phase | Linear gradient of acetonitrile:0.1% formic acid and H₂O:0.1% formic acid | Biliverdin IXδ | 12.1 frontiersin.org |

| C18 reverse-phase | Linear gradient of acetonitrile:0.1% formic acid and H₂O:0.1% formic acid | Biliverdin IXβ | 13.0 frontiersin.org |

| BDS Hypersil C18 | Isocratic elution with 34% of 20 mM NH₄OAc in MeOH | Biliverdin IX-α | ~5.5 (estimated from chromatogram) units.it |

| C18 reverse-phase | Linear gradient of solvent A (ACN:0.1% formic acid) and B (H₂O:0.1% formic acid) | Biliverdin IXδ | 4.13 frontiersin.org |

| C18 reverse-phase | Linear gradient of solvent A (ACN:0.1% formic acid) and B (H₂O:0.1% formic acid) | Biliverdin IXβ | 4.67 frontiersin.org |

This table summarizes various HPLC methods used for the separation of biliverdin isomers, detailing the column, mobile phase, and observed retention times.

In Vitro Enzymatic Assays for Kinetic and Mechanistic Studies of this compound Synthesis/Conversion

In vitro enzymatic assays are indispensable for studying the synthesis and conversion of 15,16-DHBV. These assays typically involve the use of recombinant enzymes, which are produced in expression systems like Escherichia coli, purified, and then combined with substrates under controlled conditions to measure enzymatic activity. nih.gov The biosynthesis of phycoerythrobilin (PEB), a light-harvesting pigment, involves the sequential action of two ferredoxin-dependent bilin reductases (FDBRs). The first, this compound:ferredoxin oxidoreductase (PebA), catalyzes the two-electron reduction of biliverdin IXα (BV) to form the intermediate 15,16-DHBV. nih.govresearchgate.netresearchgate.net This intermediate is then acted upon by the second enzyme, phycoerythrobilin:ferredoxin oxidoreductase (PebB), which further reduces it to PEB. nih.govresearchgate.netresearchgate.net Another enzyme, phycoerythrobilin synthase (PebS), found in marine viruses, can perform both of these reduction steps, converting BV directly into PEB via a 15,16-DHBV intermediate. researchgate.netnih.gov

Enzyme Activity and Substrate Specificity Determination

Determining the activity and substrate specificity of the enzymes that metabolize 15,16-DHBV is crucial for understanding their biological roles. Assays are designed to identify the preferred substrates and the products of the enzymatic reactions.

The synthesis of 15,16-DHBV is catalyzed by PebA, which reduces the C15-C16 double bond of biliverdin IXα. nih.govresearchgate.net PebA is a member of the FDBR family of enzymes. researchgate.netoup.com Its activity is dependent on a source of reducing equivalents, typically provided by reduced ferredoxin in vivo, which can be mimicked in vitro using chemical reducing systems or NADPH-dependent ferredoxin reductases.

The conversion of 15,16-DHBV is primarily carried out by PebB, which catalyzes a further two-electron reduction of the A-ring to produce PEB. researchgate.netresearchgate.netgenome.jp A key finding from substrate specificity studies is that PebB is highly specific for 15,16-DHBV and cannot use biliverdin IXα as a substrate. oup.comrptu.de This strict specificity ensures the sequential nature of the PEB biosynthesis pathway. The structural basis for this specificity lies in the enzyme's active site, where the binding orientation of the substrate is a critical determinant for regiospecificity. researchgate.netnih.govoup.com Crystal structure analysis has revealed that 15,16-DHBV binds to PebB in a "flipped" orientation compared to how other FDBRs bind their substrates. researchgate.netoup.compdbj.org This unique binding mode is essential for the correct positioning of the A-ring for reduction. oup.com

Fluorescence titration experiments have been employed to quantify the binding affinity of 15,16-DHBV for both PebA and PebB. By monitoring the intrinsic fluorescence of 15,16-DHBV upon titration with increasing concentrations of the enzymes, the dissociation constant (Kd) can be calculated. researchgate.net These studies have revealed a significantly higher binding affinity of 15,16-DHBV for PebB compared to PebA, which facilitates the efficient transfer, or "channeling," of the unstable intermediate from the active site of PebA to PebB. researchgate.netnih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| This compound:ferredoxin oxidoreductase (PebA) | 1.3.7.2 | Biliverdin IXα | This compound | researchgate.netwikipedia.orguniprot.org |

| Phycoerythrobilin:ferredoxin oxidoreductase (PebB) | 1.3.7.3 | This compound | (3Z)-Phycoerythrobilin | researchgate.netgenome.jp |

| Phycoerythrobilin synthase (PebS) | 1.3.7.6 | Biliverdin IXα | (3Z)-Phycoerythrobilin (via 15,16-DHBV intermediate) | oup.comoup.com |

| Phycourobilin (B1239017):ferredoxin oxidoreductase (PubS) | N/A | Biliverdin IXα | Phycourobilin (via 15,16-DHBV intermediate) | oup.comoup.com |

| Enzyme | Ligand | Method | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| PebA | This compound | Fluorescence Titration | ~13 µM (Calculated from graphical data) | researchgate.net |

| PebB | This compound | Fluorescence Titration | ~2 µM (Calculated from graphical data) | researchgate.net |

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-State Kinetics Steady-state analysis is performed under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. biorxiv.org By measuring the initial reaction velocity at various substrate concentrations, key kinetic parameters defined by the Michaelis-Menten equation, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be determined. beilstein-journals.org From Vₘₐₓ, the catalytic constant or turnover number (k꜀ₐₜ) is calculated, which represents the number of substrate molecules converted to product per enzyme active site per unit of time. beilstein-journals.org The ratio k꜀ₐₜ/Kₘ, known as the specificity constant, is a measure of the enzyme's catalytic efficiency and substrate preference. beilstein-journals.org For enzymes like PebA and PebB, steady-state assays involve monitoring the change in absorbance of the bilin substrates or products over time using spectrophotometry. nih.gov

Pre-Steady-State Kinetics Pre-steady-state kinetic analysis focuses on the initial moments of the enzymatic reaction, typically the first turnover, before the reaction reaches a steady state. biorxiv.orgnih.gov This approach is particularly useful for dissecting individual steps in the catalytic mechanism, such as substrate binding, product formation, and product release, which are often too fast to be observed in steady-state experiments. nih.govmdpi.com

These analyses often require rapid-mixing techniques, such as stopped-flow spectrophotometry, to observe the rapid formation of product in a "burst" phase. nih.gov The amplitude of this burst can provide an estimate of the concentration of active enzyme sites, while the rate of the burst phase reveals the kinetics of the chemical transformation step. nih.govmdpi.com For example, initial-rate kinetic studies of human biliverdin-IXβ reductase (BVR-B), an enzyme with a different function but related mechanistic principles, have shown that the reaction follows a rapid-equilibrium ordered mechanism where the NADPH cofactor binds first, followed by the substrate. nih.govresearchgate.net Such detailed mechanistic insights are the goal of pre-steady-state analysis for the enzymes involved in 15,16-DHBV metabolism.

Theoretical and Computational Approaches to 15,16 Dihydrobiliverdin Chemistry

Molecular Dynamics Simulations of 15,16-Dihydrobiliverdin within Enzyme Active Sites

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the intricate and rapid movements of biological macromolecules. researchgate.net This technique is particularly valuable for understanding the role of protein dynamics in enzyme function, as it can reveal how the conformational flexibility of an enzyme is linked to its catalytic activity. nih.govunl.edu For enzymes that process 15,16-DHBV, such as this compound:ferredoxin oxidoreductase (PebA) and phycoerythrobilin (B231632):ferredoxin oxidoreductase (PebB), MD simulations offer a pathway to understanding their mechanisms at an atomic level. researchgate.netwikipedia.org

The reduction of biliverdin's C15=C16 double bond to form 15,16-DHBV results in a loss of planarity, introducing significant conformational flexibility into the tetrapyrrole backbone. pnas.org MD simulations can model how the enzyme's active site accommodates this non-planar substrate. These simulations track the motions of the protein and substrate over time, revealing how flexible regions, such as active site loops, adjust to bind 15,16-DHBV and position it correctly for the subsequent catalytic step. nih.govresearchgate.net

Key areas of investigation using MD simulations for the 15,16-DHBV-enzyme complex include:

Conformational Sampling: Analyzing the range of conformations adopted by both the 15,16-DHBV substrate and the enzyme's active site to identify catalytically relevant poses.

Active Site Flexibility: Determining how the dynamic movements of active site residues contribute to substrate binding, stabilization of transition states, and eventual product release. nih.gov

Role of Water Molecules: Investigating the structure and dynamics of water molecules within the active site and their potential role in proton transfer networks essential for catalysis.

While crystal structures provide a static snapshot, MD simulations generate a dynamic ensemble of structures, offering a more complete picture of the energetic landscape of the enzyme-substrate complex and the pathways connecting different functional states. nih.govunl.edu

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules like 15,16-DHBV. nih.govmdpi.com These methods provide precise information on molecular structure, orbital energies, and charge distributions, which are fundamental to understanding the molecule's intrinsic reactivity. nih.gov For 15,16-DHBV, this includes analyzing how the saturation of the C15-C16 bond alters the electronic character of the entire tetrapyrrole system compared to its precursor, biliverdin (B22007).

The primary outputs of these calculations are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ku.edu.np The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govchalcogen.ro

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution across the molecule's surface. ku.edu.np Red regions on an MESP map indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). bhu.ac.in For 15,16-DHBV, MESP maps can predict which nitrogen atoms are most likely to be protonated during the enzymatic reaction cycle.

The table below summarizes key parameters obtained from quantum chemical calculations and their significance in understanding the chemistry of 15,16-DHBV.

| Parameter | Computational Method | Significance for this compound |

| HOMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the energy of the highest energy electrons; relates to the molecule's capacity to act as an electron donor in redox reactions. nih.govku.edu.np |

| LUMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the energy of the lowest available orbital for an incoming electron; relates to the molecule's capacity as an electron acceptor. nih.govku.edu.np |

| HOMO-LUMO Gap | Calculated from HOMO and LUMO energies | A measure of electronic excitability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. chalcogen.ro |

| Molecular Electrostatic Potential (MESP) | Calculated from the electron density | Maps the electrostatic potential onto the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting intermolecular interactions like hydrogen bonding and sites of protonation. bhu.ac.in |

| Mulliken Atomic Charges | Calculated from population analysis | Provides a quantitative estimate of the partial charge on each atom, helping to understand the charge distribution and polarity of specific bonds within the molecule. bhu.ac.in |

These theoretical calculations provide a fundamental basis for understanding the inherent reactivity of 15,16-DHBV, which complements experimental observations and informs models of its enzymatic processing.

Modeling of Substrate-Enzyme Interactions and Catalytic Transition States

Understanding how an enzyme recognizes and catalyzes a reaction on its substrate requires a detailed model of their interaction at the atomic level. For enzymes in the ferredoxin-dependent bilin reductase (FDBR) family, which process 15,16-DHBV, computational modeling based on crystal structures provides critical insights into substrate binding and the catalytic mechanism. pnas.orgresearchgate.net

Homology modeling has been used to build structural models of enzymes like PebA and PebB based on the known crystal structure of a related enzyme, PcyA. pnas.org These models reveal that FDBRs share a common three-layer α/β/α sandwich fold but possess distinct active site features tailored to their specific substrates. For instance, the active site of PebB, which acts on 15,16-DHBV, is wider than that of PcyA, which is consistent with the need to accommodate the non-planar conformation of 15,16-DHBV. pnas.org

Structural and modeling studies of GtPEBB, an enzyme that also reduces the A-ring of 15,16-DHBV, have revealed specific details about the substrate's binding orientation. researchgate.net Unlike the helical conformation of biliverdin in many other FDBRs, 15,16-DHBV binds in a more extended conformation. The binding position is stabilized by a network of hydrogen bonds between the substrate and key amino acid residues in the active site. For example, in GtPEBB, a conserved asparagine residue forms a hydrogen bond with the lactam oxygen of the substrate's A-ring, positioning it for reduction. researchgate.net

The table below details some of the key interactions between 15,16-DHBV and the active sites of FDBR enzymes as inferred from structural modeling.

| Interacting Residue (or feature) | Location | Proposed Function |

| Wider substrate-binding pocket | Active Site of PebB | Accommodates the non-planar, more flexible structure of 15,16-DHBV compared to biliverdin. pnas.org |

| Aspartate/Asparagine Residues | Central Active Site | Form crucial hydrogen bonds with the substrate's pyrrole (B145914) nitrogens or lactam oxygens, anchoring the substrate in a catalytically competent orientation. researchgate.net |

| Basic Surface Patch | Near Substrate Pocket | Believed to be the binding site for ferredoxin, the electron donor, positioning it for direct electron transfer to the substrate. pnas.org |

| Histidine Residues | Active Site | Often implicated as potential proton donors required to complete the reduction reaction following electron transfer. pnas.org |

Modeling of the catalytic transition state involves simulating the high-energy, transient molecular structure that exists at the peak of the reaction energy barrier. These models help to identify the precise geometric and electronic configuration required for catalysis and elucidate the roles of individual amino acid residues in stabilizing this state, thereby lowering the activation energy of the reaction.

Computational Prediction of this compound Derivatives and Analogues

The computational design and screening of molecular derivatives is a cornerstone of modern drug discovery and can be applied to develop novel analogues of 15,16-DHBV with potentially new or enhanced properties. nih.govnih.gov Using the three-dimensional structures of enzymes that bind 15,16-DHBV, such as PebA (PDB ID: 2X9O), structure-based virtual screening can be employed to identify promising new compounds from large digital libraries. nih.govebi.ac.uk

The process begins with the creation of a virtual library of 15,16-DHBV derivatives, where the core scaffold is systematically modified with different functional groups. These digital molecules are then evaluated using a multi-step computational workflow. Molecular docking is a key first step, where each derivative is computationally placed into the enzyme's active site in various orientations to predict the most favorable binding pose and estimate its binding affinity. nih.gov Compounds with high predicted affinity (i.e., low docking scores) are selected for further analysis.

Following docking, the most promising candidates are subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. mdpi.com These in silico models assess the "drug-likeness" of the compounds, filtering out those with predicted poor pharmacokinetic properties or potential toxicity. mdpi.com Finally, for the top-ranked derivatives, more computationally intensive methods like MD simulations are used to validate the stability of the predicted enzyme-ligand complex and analyze the specific interactions in a dynamic environment. mdpi.com

The table below outlines a typical computational workflow for the prediction and evaluation of novel 15,16-DHBV derivatives.

| Step | Computational Method | Purpose |

| 1. Library Design | Combinatorial Chemistry Software | Generate a large, diverse virtual library of 15,16-DHBV analogues with various chemical modifications. |

| 2. Virtual Screening | Molecular Docking (e.g., AutoDock Vina, GOLD) | Predict the binding mode and affinity of each derivative within the target enzyme's active site (e.g., PebA). nih.gov |

| 3. Filtering | Pharmacokinetic (ADMET) & Rule-Based Filters | Assess drug-like properties (e.g., Lipinski's Rule of Five) and predict absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.commdpi.com |

| 4. Binding Energy Refinement | MM/PBSA or MM/GBSA Calculations | Provide a more accurate estimation of the binding free energy for the highest-ranking docked complexes. mdpi.com |

| 5. Stability Validation | Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the enzyme-derivative complex to confirm the stability of the binding pose and interactions over time. nih.gov |

This systematic in silico approach allows for the rapid and cost-effective screening of thousands of potential compounds, prioritizing a smaller, more promising set for subsequent chemical synthesis and experimental validation.

Future Research Directions and Unanswered Questions in 15,16 Dihydrobiliverdin Research

Elucidating the Full Spectrum of Biological Roles Beyond Photosynthetic Pigments

While 15,16-DHBV is well-established as a crucial intermediate in the biosynthesis of phycoerythrobilin (B231632) (PEB), a light-harvesting pigment in cyanobacteria, red algae, and cryptophytes, its potential functions beyond this role are largely unexplored. researchgate.netresearchgate.net A wide array of open-chain tetrapyrroles exists in both photosynthetic and non-photosynthetic organisms, serving diverse functions from light-harvesting to light-sensing. nih.gov For instance, some tetrapyrroles like phytochromobilin (PΦB), phycocyanobilin (PCB), and biliverdin (B22007) IXα (BV) act as chromophores for phytochrome (B1172217) photoreceptors. nih.gov

Future research should investigate whether 15,16-DHBV itself, or its derivatives other than PEB, have independent biological activities. It is conceivable that this molecule could participate in signaling pathways, act as an antioxidant, or have other regulatory functions, similar to other bilins. The discovery that the moss Physcomitrella patens utilizes a second Ferredoxin-Dependent Bilin Reductase (FDBR) to produce phycourobilin (B1239017) (PUB) from BV, with 15,16-DHBV as a transient intermediate, suggests that the functional scope of this intermediate may be broader than currently appreciated. nih.govpnas.org

Comprehensive Structural Characterization of 15,16-Dihydrobiliverdin Isomers and Conformational States

The three-dimensional structure of 15,16-DHBV and its various isomers and conformational states is critical for understanding its interactions with enzymes and other proteins. X-ray crystallography has provided valuable insights into how 15,16-DHBV binds to enzymes like PebB, revealing an unexpected flipped orientation within the active site. researchgate.netpdbj.org This flipped binding mode is a key determinant for the regiospecificity of the subsequent reduction reaction. pdbj.org

However, a more comprehensive structural analysis is needed. This includes characterizing the solution-state structure of free 15,16-DHBV and its dynamic behavior. Understanding the different tautomeric and conformational forms that 15,16-DHBV can adopt will be crucial for elucidating how enzymes specifically recognize and orient this substrate for catalysis. acs.org

Advanced Mechanistic Studies of Electron and Proton Transfer in FDBR-mediated Reactions

The conversion of biliverdin to 15,16-DHBV is catalyzed by this compound:ferredoxin oxidoreductase (PebA), a member of the FDBR family. researchgate.netwikipedia.org These enzymes facilitate the transfer of electrons from ferredoxin to the bilin substrate. nih.govutk.edu The reduction process is thought to proceed through radical intermediates, requiring precise control of both electron and proton transfer events. researchgate.netacs.org

Exploring Novel Enzymes and Pathways Involved in this compound Metabolism

The known metabolic fate of 15,16-DHBV is its conversion to PEB by the enzyme phycoerythrobilin:ferredoxin oxidoreductase (PebB). researchgate.netresearchgate.net However, the existence of other enzymes and metabolic pathways involving this intermediate cannot be ruled out. For example, the discovery of phycoerythrobilin synthase (PebS) in cyanophages, an enzyme that combines the activities of PebA and PebB into a single polypeptide, demonstrates that nature has evolved different strategies for bilin biosynthesis. researchgate.netnih.gov

Future research should focus on searching for novel enzymes that can utilize 15,16-DHBV as a substrate in a wider range of organisms. This could involve genome mining, heterologous expression studies, and biochemical screening of uncharacterized FDBRs. pnas.org Investigating organisms that produce unusual bilins may lead to the discovery of new metabolic pathways branching from 15,16-DHBV.

Development of Advanced Biosensors and Analytical Tools for this compound Detection

To fully understand the biological roles and metabolism of 15,16-DHBV, sensitive and specific methods for its detection and quantification are essential. Currently, the analysis of bilins often relies on chromatographic and spectroscopic techniques such as HPLC, UV-Vis spectroscopy, and mass spectrometry. pnas.orgekb.egnih.gov While powerful, these methods can be time-consuming and may require significant sample preparation. doi.org

The development of advanced biosensors for 15,16-DHBV would enable real-time monitoring of its concentration in living cells and tissues. Such biosensors could be based on fluorescent proteins or engineered enzymes that exhibit a detectable change upon binding to 15,16-DHBV. Furthermore, improving analytical techniques to enhance sensitivity and specificity will be crucial for detecting potentially low concentrations of this intermediate in various biological contexts. researchgate.netajol.info

Deeper Insights into the Evolutionary Trajectory of this compound Biosynthesis across the Tree of Life

Phylogenetic analyses of FDBRs have begun to shed light on the evolutionary history of bilin biosynthesis. nih.govresearchgate.net The enzymes involved in the synthesis of 15,16-DHBV, namely PebA, are found in cyanobacteria and red algae. nih.gov The subsequent enzyme in the pathway, PebB, is also present in these lineages. Interestingly, land plants appear to have lost PebA and PebB, but possess other FDBRs like HY2, which synthesizes phytochromobilin. nih.govfernway.net

A more comprehensive phylogenetic analysis, incorporating a broader range of organisms, is needed to trace the evolutionary trajectory of 15,16-DHBV biosynthesis. This would involve sequencing and analyzing the genomes of diverse protists and algae to identify novel FDBRs and reconstruct the evolutionary relationships between different enzyme families. Understanding how and why the pathways for bilin biosynthesis have diverged in different lineages will provide valuable insights into the adaptation of photosynthetic organisms to various light environments.

Q & A

Q. What enzymatic pathways produce 15,16-dihydrobiliverdin in cyanobacteria and red algae?

- Methodological Answer : 15,16-DHBV is synthesized via a two-step reduction of biliverdin IXα (BV) using the enzymes PebA (this compound:ferredoxin oxidoreductase) and PebB (phycoerythrobilin:ferredoxin oxidoreductase). PebA catalyzes the reduction of the C15 methine bridge of BV to form 15,16-DHBV, while PebB reduces the A-ring diene of 15,16-DHBV to yield phycoerythrobilin (PEB). This pathway is critical for phycobiliprotein biosynthesis in photosynthetic organisms .

- Experimental Design : To validate this pathway, researchers can use recombinant enzyme assays with purified PebA/PebB and monitor intermediates via HPLC coupled with UV-Vis spectroscopy.

Q. How can 15,16-DHBV be detected and quantified in cellular systems?

- Methodological Answer : Detection relies on chromatographic separation (e.g., HPLC or LC-MS) paired with spectroscopic analysis. For example, 5-aminolevulinic acid (5-ALA) treatment induces heme pathway metabolites, including 15,16-DHBV, which can be quantified in cell lysates using fluorescence or absorbance profiles (e.g., peaks at ~380 nm for 15,16-DHBV) .

- Data Interpretation : Time-course experiments (e.g., 48–72 hours post-5-ALA treatment) are essential to track accumulation kinetics. Normalize concentrations to cell count or protein content to account for variability.

Advanced Research Questions

Q. How do PebA and PebB coordinate substrate channeling during 15,16-DHBV conversion?

- Methodological Answer : Structural studies (e.g., X-ray crystallography at 1.8 Å resolution) reveal that PebA and PebB form a transient complex to prevent 15,16-DHBV dissociation, ensuring metabolic channeling. PebA’s active site stabilizes the C15-reduced intermediate, which is directly transferred to PebB for A-ring reduction .

- Experimental Validation : Use site-directed mutagenesis to disrupt PebA-PebB interaction domains and compare intermediate leakage rates via stopped-flow kinetics.

Q. What spectroscopic properties of 15,16-DHBV underlie its role in energy transfer in phycobiliproteins?

- Methodological Answer : 15,16-DHBV exhibits unique fluorescence emission in the far-red range (~650–670 nm) when bound to phycobiliproteins like PE545. Time-resolved fluorescence spectroscopy and quantum mechanical modeling reveal its role in energy transfer efficiency, with transition dipole moments (TDMs) of ~10–13.8 D .

- Contradiction Note : Reported TDM values vary due to differences in protein environments. Compare isolated 15,16-DHBV versus protein-bound states using circular dichroism (CD) and transient absorption spectroscopy.

Q. How to resolve discrepancies in bilin reductase functions across species?

- Methodological Answer : Synechocystis sp. PCC 6803’s bvdR gene encodes a biliverdin reductase producing bilirubin, conflicting with PebA’s role in 15,16-DHBV synthesis. Phylogenetic analysis and enzyme activity assays (e.g., NADPH/ferredoxin dependency) can clarify evolutionary divergence. For example, mammalian reductases use NADPH, while cyanobacterial PebA/PebB require ferredoxin .

- Data Analysis : Perform comparative genomics to identify conserved active-site residues and test substrate specificity using heterologous expression systems (e.g., E. coli).

Methodological Resources

- Enzyme Assays : Reference EC 1.3.7.2 (PebA) and EC 1.3.7.3 (PebB) for standardized reaction conditions .

- Structural Tools : Use cryo-EM or crystallography to resolve enzyme-substrate complexes (e.g., CpeT-15,16-DHBV from cyanophage P-HM1) .

- Spectroscopy : Combine steady-state fluorescence with femtosecond transient absorption to probe energy transfer dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.